(3-(Chloromethyl)phenyl)methanol
Overview
Description
“(3-(Chloromethyl)phenyl)methanol” is a chemical compound with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol . It is also known by its IUPAC name, [3-(chloromethyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “(3-(Chloromethyl)phenyl)methanol” consists of a benzene ring with a chloromethyl group (CH2Cl) and a hydroxyl group (OH) attached to it .Physical And Chemical Properties Analysis
“(3-(Chloromethyl)phenyl)methanol” is a colorless or white to yellow solid, liquid, or semi-solid substance . It has a molecular weight of 156.61 g/mol .Scientific Research Applications
Synthesis of Functional Derivatives
- (3-(Chloromethyl)phenyl)methanol is utilized in synthesizing various functional derivatives. For instance, its reaction with substituted phenols under Williamson reaction conditions produces 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These derivatives can undergo further reactions to replace the chlorine atom with other functional groups (Potkin et al., 2015).
Enantioselective Catalysis
- It has been used in the enantioselective synthesis of certain compounds. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol, synthesized from (R)-1-phenylethylamine, serves as a catalyst for enantioselective epoxidation of α,β-enones (Lu et al., 2008).
Tautomeric Transformations
- Research on 1-Phenyl-3-methylpyrazol-2-in-5-thione, crystallized from methanol, reveals tautomeric transformations between different forms, showcasing the molecule's stability and behavior in various solvents (Chmutova et al., 2001).
Structural Analysis of Salts
- Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, forms stable salts with acids in water. X-ray crystallographic analysis provides insight into the hydrogen-bond structure of these organic cations, enhancing understanding of molecular interactions (Zhang et al., 2015).
Steroidal Synthesis
- Used in the stereoselective synthesis of steroidal tetrahydrooxazin-2-ones, presumed inhibitors of human 5α-reductase. The research explores the structures and potential inhibitory effects of these compounds (Wölfling et al., 2004).
Molecular Dynamics in Solvents
- Methanol, as a solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes, suggesting its influence on the structure-function relationship in bilayer compositions (Nguyen et al., 2019).
Thermodynamics in Solvent Mixtures
- The study of thermodynamic properties in acetone + methanol mixtures reveals insights into solubility and preferential solvation, important for understanding solvent interactions (Aldana et al., 2016).
properties
IUPAC Name |
[3-(chloromethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAQTOPTBMDQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626995 | |
Record name | [3-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Chloromethyl)phenyl)methanol | |
CAS RN |
175464-51-4 | |
Record name | [3-(Chloromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.